molecular formula C16H12BrNO2S2 B4779675 4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(ethylthio)-1,3-thiazol-5(4H)-one

4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(ethylthio)-1,3-thiazol-5(4H)-one

Cat. No. B4779675
M. Wt: 394.3 g/mol
InChI Key: QLYXJVKKIMYAFM-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(ethylthio)-1,3-thiazol-5(4H)-one, also known as BFT, is a synthetic compound that has been widely studied for its potential therapeutic applications. BFT belongs to the class of thiazole derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In

Mechanism of Action

The mechanism of action of 4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(ethylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been found to inhibit the PI3K/Akt/mTOR and MAPK/ERK pathways, which are involved in cell growth and survival. This compound has also been shown to activate the AMPK pathway, which is involved in energy metabolism and cellular homeostasis. Additionally, this compound has been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have reported that this compound inhibits the proliferation and migration of cancer cells, induces cell cycle arrest and apoptosis, and reduces the expression of various oncogenes and tumor suppressor genes. This compound has also been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of COX-2 and iNOS in macrophages. In vivo studies have reported that this compound exhibits anti-tumor activity in xenograft mouse models and reduces the levels of pro-inflammatory cytokines in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(ethylthio)-1,3-thiazol-5(4H)-one is its broad spectrum of biological activities, which makes it a promising candidate for the development of multi-targeted therapies. This compound has also been found to exhibit low toxicity and good bioavailability, which are important factors for drug development. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its therapeutic efficacy.

Future Directions

There are several future directions for the research on 4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(ethylthio)-1,3-thiazol-5(4H)-one. One of the areas of interest is the development of this compound-based drug delivery systems, which can improve its solubility and enhance its therapeutic efficacy. Another area of interest is the investigation of the potential synergistic effects of this compound with other anti-cancer agents, which can improve its anti-tumor activity and reduce its toxicity. Additionally, the development of this compound derivatives with improved pharmacological properties is also an area of interest.

Scientific Research Applications

4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(ethylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in the treatment of cancer. Several studies have reported that this compound exhibits anti-cancer activity against a range of cancer cell lines, including breast, prostate, lung, and colon cancer cells. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells by regulating various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.
In addition to its anti-cancer activity, this compound has also been found to exhibit anti-inflammatory and anti-microbial properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2 and iNOS in macrophages. This compound has also been found to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

(4Z)-4-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2S2/c1-2-21-16-18-13(15(19)22-16)9-12-7-8-14(20-12)10-3-5-11(17)6-4-10/h3-9H,2H2,1H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYXJVKKIMYAFM-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=N/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(ethylthio)-1,3-thiazol-5(4H)-one
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4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(ethylthio)-1,3-thiazol-5(4H)-one
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4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(ethylthio)-1,3-thiazol-5(4H)-one

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